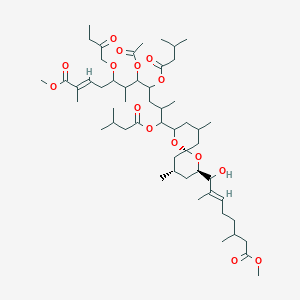

Didemnaketal B

Description

Properties

CAS No. |

135257-48-6 |

|---|---|

Molecular Formula |

C53H88O15 |

Molecular Weight |

965.3 g/mol |

IUPAC Name |

methyl (E)-7-acetyloxy-11-[(2R,4S,6R)-2-[(E)-1-hydroxy-8-methoxy-2,6-dimethyl-8-oxooct-2-enyl]-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-(2-oxobutoxy)undec-2-enoate |

InChI |

InChI=1S/C53H88O15/c1-16-41(55)30-63-42(21-20-37(10)52(60)62-15)39(12)51(64-40(13)54)44(65-47(57)22-31(2)3)27-38(11)50(66-48(58)23-32(4)5)45-25-35(8)29-53(68-45)28-34(7)24-43(67-53)49(59)36(9)19-17-18-33(6)26-46(56)61-14/h19-20,31-35,38-39,42-45,49-51,59H,16-18,21-30H2,1-15H3/b36-19+,37-20+/t33?,34-,35?,38?,39?,42?,43+,44?,45?,49?,50?,51?,53+/m0/s1 |

InChI Key |

QGBBOZXSQTVDPO-KUCZHDBWSA-N |

SMILES |

CCC(=O)COC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=CCCC(C)CC(=O)OC)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |

Isomeric SMILES |

CCC(=O)COC(C/C=C(\C)/C(=O)OC)C(C)C(C(CC(C)C(C1CC(C[C@]2(O1)C[C@H](C[C@@H](O2)C(/C(=C/CCC(C)CC(=O)OC)/C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |

Canonical SMILES |

CCC(=O)COC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=CCCC(C)CC(=O)OC)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |

Synonyms |

didemnaketal B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Didemnum genus produces diverse spiroketal derivatives with variations in functional groups, stereochemistry, and bioactivity. Below is a detailed comparison of Didemnaketal B with its congeners:

Didemnaketal A

- Structure : Shares the spiroacetal core but differs in the polyolefin side chain and stereochemical details .

- Bioactivity : Exhibits stronger HIV-1 protease inhibition (IC50 = 2 µM) compared to Didemnaketal B .

- Stability: Both compounds are suspected to be artifacts of methanolysis from Didemnaketal C during storage .

Didemnaketals F and G

- Structural Differences :

- Bioactivity :

- Antiproliferative Activity : Didemnaketal G shows moderate cytotoxicity against HeLa cells (IC50 = 14.0 µM), outperforming Didemnaketal F (IC50 = 49.9 µM) .

- Antimicrobial Activity : Didemnaketal F exhibits potent activity against E. coli (20 mm inhibition zone at 100 µg/disc) and C. albicans (24 mm), while Didemnaketal G is less active .

Didemnaketals D and E

- Structural Features : Both possess spiroketal/hemiketal functionalities but lack the methyl ester and ketone moieties seen in later congeners .

- Bioactivity :

Comparative Data Table

Key Research Findings

Structural Revisions : Total synthesis revealed that Didemnaketal B’s original stereochemical assignment was incorrect. The revised structure (65) matches the authentic sample’s NMR data, resolving prior inconsistencies .

Biosynthetic Artifacts: Didemnaketals A and B may derive from methanolysis of Didemnaketal C during prolonged storage, complicating their natural origin claims .

Activity-Structure Relationships :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.